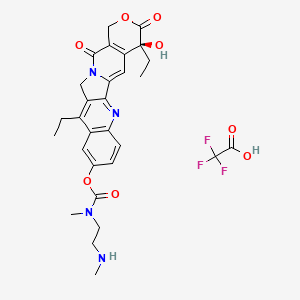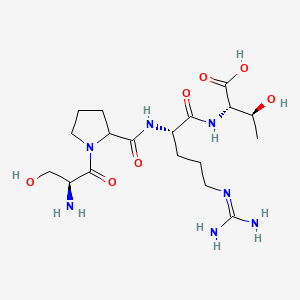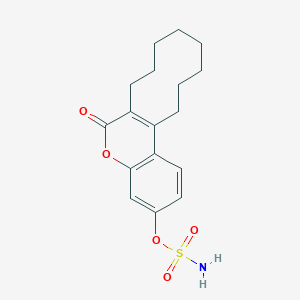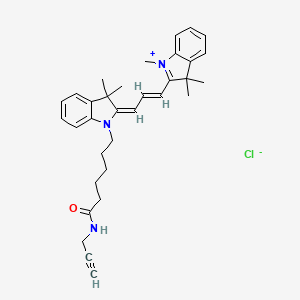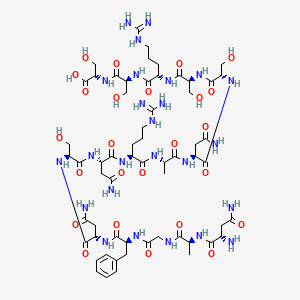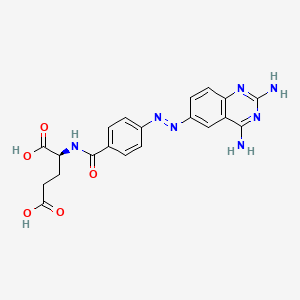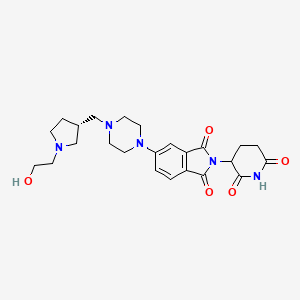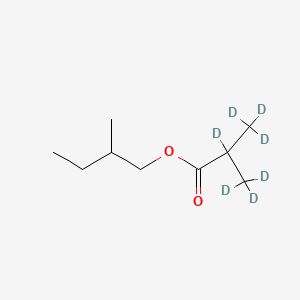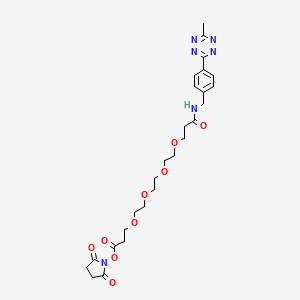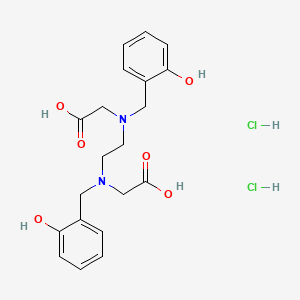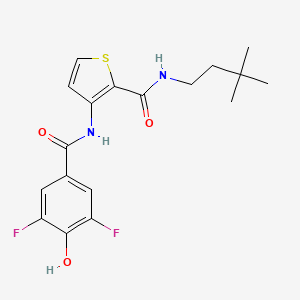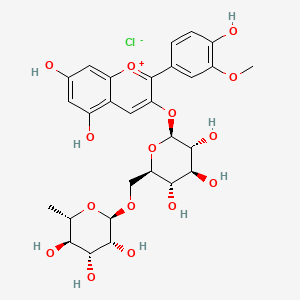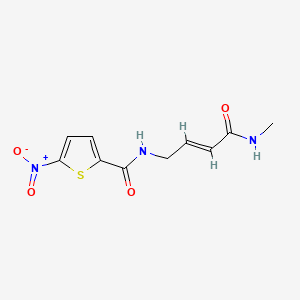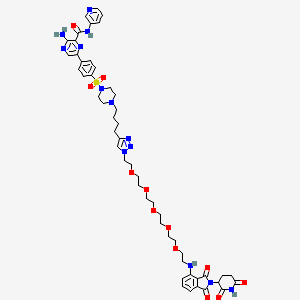
GSK3 Degrader PT-65
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PT-65 is a potent and selective degrader of glycogen synthase kinase 3 (GSK3), an enzyme involved in various cellular processes. PT-65 has shown significant potential in the treatment of Alzheimer’s disease due to its ability to degrade GSK3α and GSK3β in SH-SY5Y cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
PT-65 is synthesized using a click chemistry platform, which allows for the precise and efficient formation of the compound. The synthesis involves the use of specific reagents and catalysts to achieve the desired molecular structure . The reaction conditions typically include controlled temperature and pH levels to ensure optimal yield and purity.
Industrial Production Methods
The industrial production of PT-65 involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes multiple purification steps to ensure the compound meets the required standards for research and potential therapeutic use .
Analyse Chemischer Reaktionen
Types of Reactions
PT-65 undergoes various chemical reactions, including:
Oxidation: PT-65 can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, resulting in reduced forms of PT-65.
Substitution: PT-65 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
PT-65 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the degradation of GSK3 and its effects on cellular processes.
Biology: Investigated for its role in modulating signaling pathways and cellular functions.
Medicine: Explored as a potential therapeutic agent for Alzheimer’s disease due to its ability to degrade GSK3 and mitigate tau hyperphosphorylation
Industry: Utilized in the development of new drugs and therapeutic strategies targeting GSK3.
Wirkmechanismus
PT-65 functions as a proteolysis-targeting chimera (PROTAC) degrader, which means it recruits the cellular machinery to selectively degrade GSK3α and GSK3β. The compound binds to GSK3 with high affinity, leading to its ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of GSK3 in cells, thereby mitigating its pathological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PT-66: Another GSK3 degrader with similar properties but different molecular structure.
PT-67: A compound with comparable degradation potency but distinct pharmacokinetic profile
Uniqueness of PT-65
PT-65 stands out due to its high selectivity and potency in degrading GSK3α and GSK3β. Its ability to mitigate tau hyperphosphorylation and improve cognitive functions in Alzheimer’s disease models makes it a promising candidate for therapeutic development .
Eigenschaften
Molekularformel |
C51H63N13O12S |
|---|---|
Molekulargewicht |
1082.2 g/mol |
IUPAC-Name |
3-amino-6-[4-[4-[4-[1-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]triazol-4-yl]butyl]piperazin-1-yl]sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide |
InChI |
InChI=1S/C51H63N13O12S/c52-47-46(49(67)56-37-6-4-15-53-33-37)57-42(34-55-47)36-9-11-39(12-10-36)77(70,71)63-20-18-61(19-21-63)17-2-1-5-38-35-62(60-59-38)22-24-73-26-28-75-30-32-76-31-29-74-27-25-72-23-16-54-41-8-3-7-40-45(41)51(69)64(50(40)68)43-13-14-44(65)58-48(43)66/h3-4,6-12,15,33-35,43,54H,1-2,5,13-14,16-32H2,(H2,52,55)(H,56,67)(H,58,65,66) |
InChI-Schlüssel |
QJSFLEBIQZMJQF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCOCCOCCN4C=C(N=N4)CCCCN5CCN(CC5)S(=O)(=O)C6=CC=C(C=C6)C7=CN=C(C(=N7)C(=O)NC8=CN=CC=C8)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


